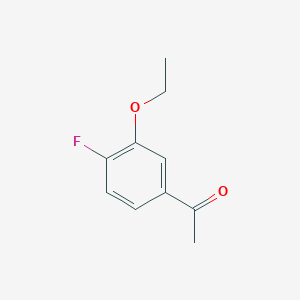

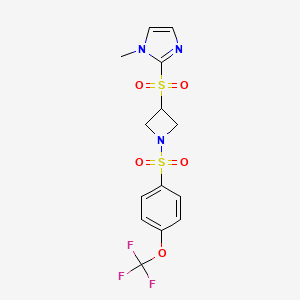

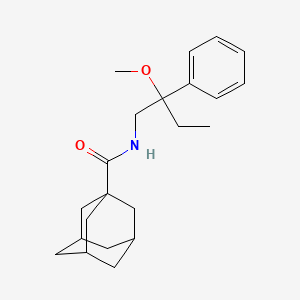

N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to the class of quinoline-based compounds that have shown promising results in various fields, including medicinal chemistry, biochemistry, and neuroscience.

Applications De Recherche Scientifique

Synthesis and Reactivity

The chemical synthesis and reactivity of compounds related to N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide have been explored in various studies. These compounds are synthesized through reactions involving quinoline derivatives and exhibit potential for electrophilic substitution and nucleophilic substitution reactions. For instance, Aleksandrov et al. (2020) demonstrated the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to derivatives that underwent electrophilic substitution reactions, such as nitration, sulfonation, and acylation, specifically targeting the thiophene ring (Aleksandrov, Zablotskii, & El’chaninov, 2020). This work highlights the chemical versatility of such compounds, making them suitable for further functionalization and study in various scientific research contexts.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives, including structures similar to N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, has been evaluated. Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and assessed their antimicrobial activity. The study revealed that these compounds exhibited good to moderate activity against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012). This suggests that N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide and its derivatives could be promising candidates for developing new antimicrobial agents.

Photocatalytic and Electrochemical Properties

Quinoline derivatives also show promise in photocatalytic and electrochemical applications. Research by Li et al. (2020) on octamolybdate complexes constructed with a related quinoline–imidazole–monoamide ligand demonstrated enhanced electrocatalytic activities and photocatalytic properties for degrading organic dyes (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020). These findings indicate the potential of N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide derivatives in environmental remediation and as materials for electrochemical sensors.

Cancer Chemoresistance and Angiogenesis Inhibition

In the context of cancer research, thiophene-2-carboxamide derivatives have been investigated for their ability to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. Mudududdla et al. (2015) studied a series of 3-arylamino N-aryl thiophene 2-carboxamides, showing that these compounds inhibited VEGFR1 and VEGFR2, indicating anti-angiogenic activity, and displayed potential as multi-drug resistance-reversal agents in cancer treatment (Mudududdla, Guru, Wani, Sharma, Joshi, Vishwakarma, Kumar, Bhushan, & Bharate, 2015).

Propriétés

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O3S/c24-22(27)21-20(14-7-2-4-9-18(14)29-21)26-23(28)15-12-17(19-10-5-11-30-19)25-16-8-3-1-6-13(15)16/h1-12H,(H2,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDXJHCNNOPAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylbenzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2783972.png)

![5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2783978.png)

![3-Tert-butyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2783979.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)

![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)